molecular formula C17H24N4O2 B12153990 1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12153990
M. Wt: 316.4 g/mol
InChI Key: TUJIJZFHGUNUCY-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethyl and propan-2-yl groups: These groups can be introduced through alkylation reactions.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks both the propan-2-yl and tetrahydrofuran-2-ylmethyl groups.

Uniqueness

1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which may confer specific properties such as increased solubility or enhanced binding affinity to certain targets.

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

1,3-dimethyl-N-(oxolan-2-ylmethyl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H24N4O2/c1-10(2)14-8-13(15-11(3)20-21(4)16(15)19-14)17(22)18-9-12-6-5-7-23-12/h8,10,12H,5-7,9H2,1-4H3,(H,18,22)

InChI Key

TUJIJZFHGUNUCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3CCCO3)C

Origin of Product

United States

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